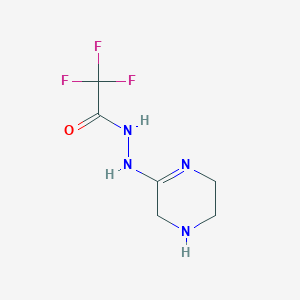

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h10H,1-3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDLJBEMIARHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(CN1)NNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434513 | |

| Record name | 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849832-73-1, 763105-70-0 | |

| Record name | 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849832-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N'-((2Z)-piperazin-2-ylidene)acetohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763105700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9BUL69YLE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a heterocyclic compound of significant interest in pharmaceutical research, primarily recognized for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its therapeutic potential, particularly in the management of type 2 diabetes, necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of the basic properties of this molecule, with a focus on its synthesis, basicity (pKa), stability, and the analytical methodologies required for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceuticals leveraging this scaffold.

Introduction: Chemical Identity and Pharmaceutical Relevance

This compound is a structurally unique molecule featuring a piperazine ring, a trifluoroacetyl group, and a hydrazone linkage. This combination of functional groups bestows upon it distinct chemical characteristics that are pivotal to its biological activity and pharmaceutical development.

Chemical Structure and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 849832-73-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₉F₃N₄O | [1][2][3][4] |

| Molecular Weight | 210.16 g/mol | [1][2][3][4] |

| Physical Form | Solid | [7] |

| Predicted pKa | 6.53 ± 0.20 | [8] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [2] |

The presence of the piperazine moiety, a common scaffold in medicinal chemistry, and the electron-withdrawing trifluoromethyl group are key determinants of the molecule's basicity, stability, and pharmacokinetic profile. Its established role as a DPP-4 inhibitor underscores its potential in metabolic disease therapeutics.

Synthesis Pathway

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. While specific proprietary methods may vary, a general and plausible synthetic route is outlined below.

Conceptual Synthesis Workflow

The synthesis logically proceeds through the formation of a key intermediate, 2,2,2-trifluoroacetohydrazide, followed by its condensation with a piperazine precursor.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2,2,2-Trifluoroacetohydrazide

-

Reactants: Ethyl trifluoroacetate and hydrazine hydrate.

-

Procedure:

-

In a round-bottom flask, dissolve ethyl trifluoroacetate in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure to yield 2,2,2-trifluoroacetohydrazide.

-

Step 2: Condensation with a Piperazine Precursor

-

Reactants: 2,2,2-Trifluoroacetohydrazide and a suitable piperazine-2-one derivative.

-

Procedure:

-

Dissolve the piperazine-2-one precursor in a suitable solvent (e.g., methanol or dimethyl sulfoxide).

-

Add the 2,2,2-trifluoroacetohydrazide intermediate to the solution.

-

The reaction may require a catalyst and controlled temperature (e.g., 0-50°C) to facilitate the condensation and formation of the Z-isomer.

-

Monitor the reaction for the formation of the desired product.

-

Upon completion, the crude product is purified using techniques such as crystallization or column chromatography to obtain this compound of high purity.

-

Basicity and pKa Determination

The basicity of the molecule, primarily attributed to the nitrogen atoms in the piperazine ring, is a critical parameter influencing its solubility, membrane permeability, and interaction with its biological target. The predicted pKa of 6.53 suggests that the compound will be partially protonated at physiological pH.

Rationale for pKa Determination

An accurate, experimentally determined pKa is essential for:

-

Pharmacokinetic Modeling: Predicting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Formulation Development: Selecting appropriate salt forms and excipients.

-

Understanding Target Engagement: The ionization state can significantly impact the binding affinity to DPP-4.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.

Materials and Equipment:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

High-purity water (Milli-Q or equivalent)

-

Potassium chloride (for maintaining ionic strength)

Procedure:

-

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in high-purity water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be employed, and the aqueous pKa is then extrapolated.

-

Titration:

-

Titrate an aliquot of the sample solution with standardized 0.1 M HCl, recording the pH at regular volume increments.

-

In a separate experiment, titrate another aliquot with standardized 0.1 M NaOH.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence points from the inflection points of the titration curve.

-

The pKa is the pH at the half-equivalence point. For a diprotic base like piperazine, two pKa values may be observed.

-

Stability Profile and Degradation Pathways

The stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and safety. Piperazine-containing compounds can be susceptible to degradation, particularly in aqueous solutions and at elevated temperatures.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The hydrazone and amide linkages may be susceptible to hydrolysis, especially under acidic or basic conditions.

-

Oxidation: The nitrogen atoms in the piperazine ring can be sites of oxidation.

-

pH-Dependent Degradation: The stability is likely to be pH-dependent, with potential for accelerated degradation at non-optimal pH values.[9]

Recommended Stability Testing Protocol (Forced Degradation Study)

A forced degradation study is essential to identify potential degradants and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C).

-

Photostability: Exposure to UV and visible light.

Analytical Methodology:

A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. LC-MS can be used to identify the structure of the degradants.

General findings suggest that piperazine derivatives show greater stability when stored at refrigerated or frozen temperatures compared to room temperature.[10][11] Phenylpiperazines, in particular, may degrade significantly after extended storage, regardless of the conditions.[10][11]

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics. A thorough understanding of its basic properties is fundamental to its successful progression through the drug development pipeline. This guide has provided a comprehensive overview of its synthesis, basicity, and stability, along with detailed experimental protocols for their characterization.

Future research should focus on obtaining an experimentally verified pKa value to complement the predicted data. Furthermore, a detailed investigation into the degradation products and pathways will be crucial for the development of stable and safe pharmaceutical formulations. The insights provided herein are intended to empower researchers to make informed decisions in the optimization and development of this and similar drug candidates.

References

-

Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Retrieved from [Link]

-

Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. Retrieved from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. Retrieved from [Link]

-

Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). PubMed. Retrieved from [Link]

-

CAS No. 849832-73-1, this compound. (n.d.). 001CHEMICAL. Retrieved from [Link]

-

CAS NO. 849832-73-1 | this compound. (n.d.). Arctom. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 001chemical.com [001chemical.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 849832-73-1|this compound|BLD Pharm [bldpharm.com]

- 6. anaxlab.com [anaxlab.com]

- 7. This compound | 849832-73-1 [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [open.bu.edu]

An In-depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: A Key Intermediate in the Synthesis of Sitagliptin

This technical guide provides a comprehensive overview of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a critical intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and its pivotal role in the production of a leading antidiabetic agent.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated acetohydrazide derivative that features a piperazine ring. The Z-configuration of the imine is a crucial stereochemical feature.[1]

Chemical Structure:

Caption: Molecular Structure of this compound

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 763105-70-0 and 849832-73-1 | [2][3][4] |

| Molecular Formula | C6H9F3N4O | [5][6] |

| Molecular Weight | 210.16 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | Trifluoroacetic Acid (2Z)-Piperazinylidenehydrazide; N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide | [2] |

| Appearance | White to Off-white Solid | [7] |

| Storage | 2-8°C, sealed in dry, dark place | [4] |

| Predicted LogP | -0.8288 | [8] |

| Topological Polar Surface Area (TPSA) | 65.52 Ų | [8] |

It is important to note that two CAS numbers, 763105-70-0 and 849832-73-1, are frequently associated with this compound in commercial and chemical databases.[2][3][4] While the specific reason for this dual registration is not explicitly detailed in the available literature, it may pertain to different salt forms, hydration states, or registry entries. For procurement and regulatory purposes, it is advisable to consider both numbers.

Synthesis Protocol

The synthesis of this compound is a key step in the manufacturing process of sitagliptin. A detailed procedure has been outlined in the patent literature, providing a scalable and reproducible method.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent WO2010122578A2.[9]

Step 1: Preparation of Trifluoroacetyl Hydrazide

-

To a solution of hydrazine hydrate (100 grams) in acetonitrile (500 ml), cool the mixture to 10-15 °C.

-

Slowly add ethyl trifluoroacetate (274 grams) to the reaction mixture while maintaining the temperature between 10-15 °C.

-

Stir the reaction mixture for 1.5 hours at the same temperature.

-

Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to -5 to 5 °C to precipitate the trifluoroacetyl hydrazide.

Causality Behind Experimental Choices:

-

Acetonitrile as Solvent: Acetonitrile is chosen for its suitable polarity to dissolve the reactants and for its relatively low freezing point, which allows for the reaction to be conducted at reduced temperatures.

-

Controlled Temperature: The slow addition of ethyl trifluoroacetate and the maintenance of a low temperature are crucial to control the exothermicity of the acylation reaction and to minimize the formation of side products.

-

Precipitation at Low Temperature: Cooling the reaction mixture significantly reduces the solubility of the product, allowing for its isolation by filtration.

Caption: Mechanism of Action of Sitagliptin

Biological Activity Assessment: DPP-4 Inhibition Assay

While the IC50 value for DPP-4 inhibition by this compound is not publicly documented, as it is an intermediate, its inhibitory activity would be assessed using a standardized DPP-4 inhibitor screening assay. Such assays are crucial for characterizing the potency of the final product, sitagliptin.

Experimental Protocol: DPP-4 Inhibitor Screening Assay

This protocol is a generalized procedure based on commercially available kits. [5]

-

Reagent Preparation:

-

Prepare a DPP-4 assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

-

Dilute recombinant human DPP-4 enzyme in the assay buffer.

-

Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer.

-

Prepare serial dilutions of the test compound (and a positive control like sitagliptin) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted DPP-4 enzyme solution to wells containing the test compound dilutions or the control.

-

Include wells for 100% initial activity (enzyme without inhibitor) and background (buffer and substrate without enzyme).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Causality Behind Experimental Choices:

-

Fluorogenic Substrate: Gly-Pro-AMC is a specific substrate for DPP-4. Its cleavage by the enzyme releases the highly fluorescent AMC, providing a sensitive and quantitative measure of enzyme activity. [11]* Positive Control: The inclusion of a known DPP-4 inhibitor like sitagliptin validates the assay's performance and provides a benchmark for comparing the potency of test compounds.

-

Kinetic Measurement: The assay is typically run under conditions where the reaction rate is linear with time and enzyme concentration, ensuring that the measured inhibition is a true reflection of the compound's interaction with the enzyme.

Preclinical and Safety Considerations for an Intermediate

As this compound is a non-marketed intermediate, there is no publicly available preclinical pharmacokinetic or comprehensive safety data for this specific compound. In the context of drug development, the focus of such studies is on the final active pharmaceutical ingredient (API), sitagliptin.

However, the control of impurities is a critical aspect of pharmaceutical manufacturing. Therefore, the purity of this compound and the levels of any related substances are carefully monitored to ensure the safety and efficacy of the final sitagliptin product. The toxicological profile of piperazine derivatives is a broad area of study, with the specific properties of each derivative being highly dependent on its substitution pattern. [12]Preclinical studies on sitagliptin have been extensive and have not indicated an increased risk of pancreatitis. [13]

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of sitagliptin. Its chemical structure, featuring a trifluoromethyl group and a piperazine moiety, is integral to the synthetic route leading to this important antidiabetic drug. While this compound is not intended for direct therapeutic use, a thorough understanding of its synthesis, properties, and the methods for its biological evaluation is essential for researchers and professionals involved in the development and manufacturing of DPP-4 inhibitors. The continued optimization of the synthesis of such intermediates is a key area of research aimed at improving the efficiency and cost-effectiveness of producing life-saving medications.

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

-

Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

-

What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF. (n.d.). Slideshare. Retrieved from [Link]

-

Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis. (2011). NIH. Retrieved from [Link]

-

Standard curve of DPP4 inhibition with sitagliptin in solution (a)... (n.d.). ResearchGate. Retrieved from [Link]

-

763105-70-0 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. EP2647624A1 - Intermediates of sitagliptin and preparation process thereof - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. anaxlab.com [anaxlab.com]

- 4. benchchem.com [benchchem.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | 849832-73-1 [sigmaaldrich.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. chemscene.com [chemscene.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]

- 11. pjps.pk [pjps.pk]

- 12. researchgate.net [researchgate.net]

- 13. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide chemical structure

An In-Depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: Structure, Synthesis, and Biological Significance

Introduction

This compound is a heterocyclic compound featuring a trifluoroacetyl group, a hydrazone linkage, and a piperazine moiety.[1] Its principal significance in the scientific community stems from its activity as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme critically involved in glucose metabolism.[1] This inhibitory action places the compound in a class of therapeutic interest for type 2 diabetes. The presence of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, and its inclusion in this molecule is noteworthy.[1] Furthermore, this compound is recognized as a research chemical and a potential impurity in the synthesis of Sitagliptin, a widely prescribed DPP-4 inhibitor, making its study relevant for both drug discovery and pharmaceutical quality control.[2]

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, a detailed synthetic protocol with underlying chemical principles, methods for analytical characterization, and its biological context as a DPP-4 inhibitor.

Part 1: Physicochemical Properties and Structural Elucidation

The unique arrangement of functional groups in this compound governs its chemical behavior, stability, and biological function. A summary of its key properties is presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 849832-73-1; 763105-70-0 | [1][3][4] |

| Molecular Formula | C₆H₉F₃N₄O | [1][5] |

| Molecular Weight | 210.16 g/mol | [1][6] |

| IUPAC Name | 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide | [3] |

| SMILES | C1CN=C(CN1)NNC(=O)C(F)(F)F | [1][4] |

| Physical Form | Solid | [3] |

| Topological Polar Surface Area | 65.5 Ų | [4] |

| XLogP3-AA | -0.5 | [4][6] |

| Hydrogen Bond Donors | 3 | [4][5] |

| Hydrogen Bond Acceptors | 6 | [4][6] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [3][6] |

Structural Analysis

The molecule's architecture is central to its function. The trifluoroacetyl group provides a strong electrophilic center and enhances the compound's metabolic stability. The hydrazone linker (-C=N-NH-) introduces a degree of conformational rigidity, while the piperazine ring is a common scaffold in pharmacologically active compounds, known for its favorable pharmacokinetic properties.[7] The specified (Z)-configuration refers to the stereochemistry around the carbon-nitrogen double bond, which is critical for precise docking into the enzyme's active site.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Purification Protocol

Rationale for Synthetic Strategy

The synthesis of this compound is most efficiently achieved via a condensation reaction. This is a cornerstone reaction in organic chemistry for forming C=N double bonds, particularly for hydrazones.[8] The strategy involves the reaction of a piperazine precursor with trifluoroacetic hydrazide. The general approach is reliable, high-yielding, and allows for straightforward purification.[1][9] The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or a protic solvent like methanol facilitates the dissolution of the polar starting materials and intermediates.[1] Temperature control is maintained to minimize side reactions and optimize the yield of the desired (Z)-isomer.[1]

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis. As a self-validating system, checkpoints using Thin Layer Chromatography (TLC) are included to ensure the reaction proceeds as expected before moving to the next stage.

-

Reagents and Materials:

-

Piperazin-2-one (or suitable precursor)

-

Trifluoroacetic hydrazide

-

Methanol (Anhydrous)

-

Glacial Acetic Acid (Catalytic amount)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

-

Reaction Setup:

-

To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazin-2-one (1.0 eq).

-

Dissolve the starting material in anhydrous methanol (approx. 10 mL per gram of piperazin-2-one).

-

-

Condensation Reaction:

-

Add trifluoroacetic hydrazide (1.1 eq) to the solution at room temperature.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 1 hour, then gently heat to reflux (approx. 65°C) for 4-6 hours.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the reaction progress every hour using TLC (e.g., 10% Methanol in Dichloromethane).

-

Visualize spots under UV light (254 nm). The reaction is complete upon the disappearance of the limiting starting material spot and the appearance of a new, major product spot.

-

-

Work-up and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude product can be purified by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.[1]

-

Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.[3]

-

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Expected Spectroscopic Data

The following table summarizes the expected signals from key spectroscopic techniques. These predictions are based on the known chemical structure and typical values for the functional groups present.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signals / Values | Rationale |

| ¹H NMR | δ ~8.0-9.0 ppm (br s, 1H, -NH-CO) δ ~3.0-3.5 ppm (m, 8H, piperazine CH₂) δ ~2.5-3.0 ppm (br s, 2H, piperazine NH) | Chemical shifts are characteristic for amide, hydrazone, and piperazine protons. |

| ¹³C NMR | δ ~155-160 ppm (C=O) δ ~145-150 ppm (C=N) δ ~115-120 ppm (q, CF₃) δ ~40-50 ppm (piperazine CH₂) | Resonances correspond to the carbonyl, imine, trifluoromethyl, and aliphatic carbons. |

| ¹⁹F NMR | δ ~ -70 to -75 ppm (s, 3F) | A single peak is expected for the three equivalent fluorine atoms of the CF₃ group. |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch) ~1680-1720 (C=O stretch, amide) ~1620-1650 (C=N stretch) ~1100-1200 (C-F stretch) | Characteristic absorption bands for the key functional groups. |

| HRMS (ESI+) | m/z [M+H]⁺: 211.0801 | Calculated for C₆H₁₀F₃N₄O⁺. Confirms the elemental composition. |

Protocol: HPLC Purity Analysis

-

System: HPLC with UV detector (e.g., at 254 nm).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% Trifluoroacetic Acid and (B) Acetonitrile with 0.1% Trifluoroacetic Acid.

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase B.

-

Analysis: Inject 10 µL and monitor the chromatogram. Purity is calculated based on the area percentage of the main peak.

Part 4: Biological Context and Mechanism of Action

Role as a DPP-4 Inhibitor

This compound is an inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is a serine protease that deactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and potentiate glucose-dependent insulin secretion.

By inhibiting DPP-4, the compound prevents the breakdown of GLP-1 and GIP, leading to higher circulating levels of these active hormones.[1] This enhances insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately resulting in improved glycemic control.[1] This mechanism is the foundation for the use of DPP-4 inhibitors in the management of type 2 diabetes mellitus.

Caption: Mechanism of action for this compound.

Conclusion

This compound is a well-defined chemical entity with significant potential in the field of medicinal chemistry. Its role as a DPP-4 inhibitor makes it a valuable tool for research into antidiabetic therapeutics.[1] The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, ensuring high purity and structural integrity for research and development applications. The combination of the metabolically stable trifluoroacetyl group and the pharmacologically favorable piperazine scaffold underscores the rational design principles embodied in this molecule.

References

-

Yilmaz, M. et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. Available at: [Link]

-

PubChem. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Royal Society of Chemistry. Available at: [Link]

-

Arctom Scientific. This compound. Available at: [Link]

-

001Chemical. This compound. Available at: [Link]

-

MDPI. (2021-10-08). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

-

Journal of Pharmacy & Bioallied Sciences. (2014). A review exploring biological activities of hydrazones. PubMed Central. Available at: [Link]

- Google Patents. Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

-

National Institutes of Health. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Available at: [Link]

-

PubMed Central. (2014). A review exploring biological activities of hydrazones. Available at: [Link]

-

Discover Chemistry. (2024). An overview on synthetic aspects and biological activity profiles of hydrazone derivatives. Springer Nature. Available at: [Link]

-

ResearchGate. (2014). A review exploring biological activities of hydrazones | Request PDF. Available at: [Link]

-

SciSpace. (2011). Biological Activities of Hydrazone Derivatives in the New Millennium. Available at: [Link]

Sources

- 1. Buy this compound | 763105-70-0 [smolecule.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | 849832-73-1 [sigmaaldrich.com]

- 4. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide | C6H9F3N4O | CID 10036009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. lookchem.com [lookchem.com]

- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: A Key Intermediate in Modern Antidiabetic Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a molecule of significant interest in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, and its pivotal role as a precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a major class of oral antihyperglycemic agents.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated acetohydrazide derivative featuring a piperazine ring. The Z-configuration of the C=N double bond is a critical stereochemical feature.

IUPAC Name: 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide[1][2][3][4]

Synonyms: Trifluoroacetic Acid (2Z)-Piperazinylidenehydrazide, N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide[1]

CAS Number: 849832-73-1[2][4][5][6][7][8][9][10]

Molecular Formula: C₆H₉F₃N₄O[1][5][7][8][10]

Molecular Weight: 210.16 g/mol [1][5][7][8][10]

The presence of the trifluoromethyl group significantly influences the molecule's properties, enhancing its biological activity and metabolic stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 141 °C (decomposed) | [5] |

| pKa | 6.53 ± 0.20 (Predicted) | [5] |

| LogP | -0.8288 | [8] |

| Topological Polar Surface Area (TPSA) | 65.52 Ų | [8] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Storage Temperature | 2-8°C, protect from light | [2][5] |

Synthesis of this compound

The synthesis of this key intermediate is a critical step in the manufacturing of certain DPP-4 inhibitors. A common synthetic route involves the reaction of a piperazine precursor with a trifluoroacetylating agent.

Synthesis of the Precursor: 2,2,2-Trifluoroacetohydrazide

A widely used method for preparing 2,2,2-trifluoroacetohydrazide is the reaction of an ethyl trifluoroacetate with hydrazine hydrate.[3][5]

Experimental Protocol: Synthesis of 2,2,2-Trifluoroacetohydrazide [3]

-

To a solution of hydrazine hydrate (5.54 g, 0.11 mol) in ethanol (25 mL), add ethyl trifluoroacetate (14.2 g, 0.10 mol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 2,2,2-trifluoroacetohydrazide.

Synthesis of this compound

A patented method describes the preparation of the title compound, which is a key intermediate for the synthesis of Sitagliptin.

Experimental Protocol: Preparation of this compound [2]

-

Cool a solution of hydrazine hydrate (100 grams) in acetonitrile (500ml) to 10-15 °C.

-

Slowly add ethyltrifluoroacetate (274 grams) to the reaction mixture and stir for 1.5 hours at the same temperature.

-

After the completion of the reaction, cool the reaction mixture to -5 to 5 °C.

-

Further reaction with a suitable piperazine precursor (not explicitly detailed in the provided abstract) would then be carried out to yield the final product.

The synthesis generally involves the reaction of trifluoroacetic acid, piperazine, and hydrazine, often in a solvent like methanol or dimethyl sulfoxide at a controlled temperature between 0°C and 50°C.[1] Purification is typically achieved through crystallization or chromatography.[1]

Caption: Synthetic workflow for this compound.

Mechanism of Action in the Context of DPP-4 Inhibition

This compound is a known inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism.[1] DPP-4 inhibitors are a class of oral antidiabetic drugs that work by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12][13]

Incretins are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. They also suppress glucagon secretion from pancreatic α-cells, thereby reducing hepatic glucose production.[11][14] However, the action of incretins is short-lived as they are rapidly inactivated by the DPP-4 enzyme.[11]

DPP-4 inhibitors, by blocking the action of the DPP-4 enzyme, prolong the activity of incretins, leading to enhanced insulin secretion and improved glycemic control.[1][11] The trifluoromethyl group in the title compound is thought to enhance its binding affinity to the DPP-4 enzyme and improve its metabolic stability.[1][15]

Caption: Mechanism of action of DPP-4 inhibitors.

Role in Drug Development: A Key Intermediate for Sitagliptin

This compound is recognized as a key intermediate in the synthesis of Sitagliptin, a widely prescribed DPP-4 inhibitor for the treatment of type 2 diabetes.[7][16] It is also identified as a potential impurity in the final drug product, making its synthesis and characterization crucial for quality control in pharmaceutical manufacturing.[7]

The development of efficient and scalable synthetic routes to this intermediate is of high interest to the pharmaceutical industry to ensure a cost-effective and high-purity supply of the active pharmaceutical ingredient.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not extensively available in the public domain, general SAR principles for DPP-4 inhibitors provide valuable insights.

-

Piperazine Moiety: The piperazine ring is a common scaffold in many DPP-4 inhibitors and is crucial for interacting with the S1 and S2 pockets of the enzyme.[11][17]

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity to the enzyme and improve metabolic stability by blocking potential sites of metabolism.[1][15]

-

Hydrazide Linker: The hydrazide linker and the ylidene connection play a role in correctly orienting the molecule within the active site of the DPP-4 enzyme.

Further derivatization of the piperazine ring and exploration of alternative fluorinated groups could lead to the discovery of novel DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of this compound. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in various matrices.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

A review of analytical methods for piperazine determination suggests that techniques like HPLC, LC-MS, and GC are commonly employed for the analysis of piperazine-containing compounds.[18]

Pharmacokinetic Considerations for DPP-4 Inhibitors

-

Absorption: Most DPP-4 inhibitors are well-absorbed orally.[21]

-

Distribution: They exhibit variable protein binding and distribution into tissues.[21]

-

Metabolism: The metabolism of DPP-4 inhibitors varies, with some undergoing minimal metabolism and others being metabolized by cytochrome P450 enzymes.[22][23]

-

Excretion: The primary route of elimination for most DPP-4 inhibitors is renal excretion.[21]

These general properties provide a framework for the anticipated pharmacokinetic profile of new derivatives based on this chemical scaffold.

Conclusion

This compound is a molecule of significant importance in the field of medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of the DPP-4 inhibitor Sitagliptin underscores its industrial relevance. A thorough understanding of its synthesis, chemical properties, and the mechanism of action of the drug class it belongs to is crucial for researchers and scientists working on the discovery and development of novel antidiabetic agents. Further investigations into its specific biological and pharmacokinetic properties will undoubtedly contribute to the advancement of therapies for type 2 diabetes.

References

- Smolecule. This compound. (2023-08-15).

- LookChem. This compound.

- Google Patents.

- ChemicalBook. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5.

- ChemScene. 849832-73-1 | this compound.

- CLEARSYNTH. N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide.

- Frontiers in Bioengineering and Biotechnology. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021-10-06).

- TSpace.

- ResearchG

- ResearchGate.

- ChemScene. 849832-73-1 | this compound.

- NIH. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

- ResearchGate.

- LGC Standards. N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide.

- PubMed.

- Sigma-Aldrich. This compound | 849832-73-1.

- Expert Opinion on Drug Metabolism & Toxicology. The pharmacokinetic considerations and adverse effects of DDP-4 inhibitors.

- NIH.

- PubMed Central.

- PubMed. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023-08-03).

- 001CHEMICAL. CAS No. 849832-73-1, this compound.

- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Benchchem. This compound.

- BOC Sciences. CAS 849832-73-1 2,2,2-Trifluoro-N-[(Z)-piperazin-2-ylideneamino]acetamide.

- PubMed. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected]. (2014-04-19).

- PubMed. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4).

- PubMed. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors.

- ResearchGate. Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. (2025-08-06).

- PubMed. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors. (2012-08-01).

- ResearchGate. Mechanism of Action of DPP-4 Inhibitors-New Insights. (2025-08-06).

- A Review on Analytical Methods for Piperazine Determin

- PubMed.

Sources

- 1. Buy this compound | 763105-70-0 [smolecule.com]

- 2. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]

- 3. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]

- 4. This compound | 849832-73-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. clearsynth.com [clearsynth.com]

- 8. chemscene.com [chemscene.com]

- 9. N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide [lgcstandards.com]

- 10. 001chemical.com [001chemical.com]

- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. frontiersin.org [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide molecular weight

An In-depth Technical Guide to the Molecular Weight of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular weight of the compound this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical properties of this molecule. The document will cover the theoretical calculation of its molecular weight and the practical, experimental determination using high-resolution mass spectrometry, a cornerstone technique in chemical analysis.

This compound is a compound of significant interest in medicinal chemistry. With the molecular formula C₆H₉F₃N₄O, it features a trifluoromethyl group and a piperazine ring, which contribute to its unique chemical properties and biological activity.[1] Notably, it has been identified as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, suggesting its promise as a therapeutic agent for diabetes.[1] Accurate determination of the molecular weight is a critical first step in the structural elucidation and quality control of any potential drug candidate, ensuring its identity and purity.

Theoretical Molecular Weight: Calculation and Significance

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight, which is based on the natural isotopic abundance of each element, and the monoisotopic mass, which is calculated using the mass of the most abundant isotope for each element. For mass spectrometry, the monoisotopic mass is of greater importance as the technique is capable of resolving ions differing by a single atomic mass unit.[2][3]

The molecular formula for this compound is C₆H₉F₃N₄O .[1][4][5][6][7]

The theoretical monoisotopic mass is calculated as follows:

| Element | Count | Most Abundant Isotope Mass (Da) | Total Mass (Da) |

| Carbon (C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (H) | 9 | 1.007825 | 9.070425 |

| Fluorine (F) | 3 | 18.998403 | 56.995209 |

| Nitrogen (N) | 4 | 14.003074 | 56.012296 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total | Monoisotopic Mass | 210.072845 |

The average molecular weight, often found on chemical supplier labels, is approximately 210.16 g/mol .[1][5][6][7][8] This value is derived from the weighted average of the natural abundances of all isotopes of each element. While useful for bulk chemical calculations, high-resolution mass spectrometry measures the monoisotopic mass.

Experimental Verification via Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] For a polar, non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the preferred "soft" ionization method.[10][11] ESI is ideal because it minimizes fragmentation, allowing for the detection of the intact molecular ion.[10][11]

The core principle of ESI involves creating a fine spray of charged droplets from a liquid sample. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[11][12]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating system suitability checks and data interpretation steps that confirm the integrity of the results.

Objective: To accurately determine the monoisotopic mass of this compound and confirm its elemental composition.

Materials:

-

This compound (CAS No. 849832-73-1 or 763105-70-0)[1][4][5][6]

-

LC-MS grade Methanol

-

LC-MS grade Water

-

LC-MS grade Formic Acid

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source[13]

Step-by-Step Methodology:

-

System Calibration and Suitability:

-

Causality: Before sample analysis, the mass spectrometer must be calibrated using a known standard solution. This ensures the mass accuracy of the instrument is within acceptable limits (typically < 5 ppm).

-

Procedure: Infuse the manufacturer's recommended calibration solution and perform the calibration routine according to the instrument's standard operating procedure.

-

-

Sample Preparation:

-

Causality: The sample must be dissolved in a solvent compatible with ESI and at a concentration that avoids detector saturation. The addition of a small amount of acid (formic acid) promotes protonation, which is essential for generating positive ions ([M+H]⁺) in the ESI source.

-

Procedure:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol.

-

From the stock, prepare a working solution by diluting to 1 µg/mL in a solvent mixture of 50:50 methanol:water with 0.1% formic acid.

-

-

-

Instrumentation and Data Acquisition:

-

Causality: The parameters are chosen to optimize the ionization of the analyte and the resolution of the mass analyzer, ensuring clear detection of the molecular ion.

-

Procedure:

-

Set up the ESI source in positive ion mode.

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (Nitrogen): Set to an appropriate pressure for a stable spray.

-

Drying Gas (Nitrogen): Set to a temperature (e.g., 300-350 °C) and flow rate sufficient to desolvate the ions.

-

-

Mass Analyzer Parameters:

-

Acquire data over a mass range of m/z 50-500.

-

Ensure the instrument is operating in high-resolution mode.

-

-

-

-

Data Analysis and Interpretation:

-

Causality: The acquired spectrum is analyzed to identify the peak corresponding to the protonated molecular ion. High-resolution data allows for the confirmation of the elemental formula.

-

Procedure:

-

Examine the mass spectrum for the most intense peak in the expected region.

-

The primary ion expected is the protonated molecule, [M+H]⁺.

-

Expected m/z: Theoretical Monoisotopic Mass (210.072845 Da) + Mass of Proton (1.007276 Da) = 211.080121 m/z .

-

Identify other potential adducts, such as the sodium adduct [M+Na]⁺ (233.062066 m/z) or the potassium adduct [M+K]⁺ (249.036005 m/z). The presence of these adducts can further confirm the molecular weight.

-

Verify the isotopic pattern. Look for the M+1 peak at approximately 212.083475 m/z, which arises from the natural abundance of ¹³C. The relative intensity of this peak should be consistent with a molecule containing six carbon atoms.

-

Use the instrument software to calculate the elemental composition from the accurate mass of the [M+H]⁺ ion. A match with the expected formula (C₆H₁₀F₃N₄O⁺) within a low mass error (< 5 ppm) provides high confidence in the compound's identity.

-

-

Summary of Expected Results

The combination of theoretical calculation and experimental verification provides a robust determination of the molecular weight.

| Parameter | Theoretical Value | Expected Experimental Value (m/z) | Purpose |

| Monoisotopic Mass (M) | 210.072845 Da | - | Foundational calculated mass. |

| Protonated Molecule [M+H]⁺ | 211.080121 Da | ~211.0801 | Primary ion for mass confirmation.[14][15] |

| Sodium Adduct [M+Na]⁺ | 233.062066 Da | ~233.0621 | Common adduct, secondary confirmation.[10] |

| M+1 Peak ([¹³C₁C₅H₁₀F₃N₄O]⁺) | 212.083475 Da | ~212.0835 | Confirms carbon count via isotopic abundance.[2][15] |

Conclusion

The molecular weight of this compound is theoretically calculated to be 210.16 g/mol (average) and 210.072845 Da (monoisotopic). Experimental verification using high-resolution electrospray ionization mass spectrometry is the gold standard for confirming this value in a laboratory setting. The expected detection of the protonated molecule [M+H]⁺ at m/z 211.0801, along with its characteristic isotopic pattern, provides unequivocal evidence of the compound's molecular weight and elemental composition. This fundamental characterization is essential for all further research and development involving this promising therapeutic candidate.

References

-

Kwiecień, A., & Drabik, A. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Retrieved from [Link]

-

Clark, R. B., & Konermann, L. (2004). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 76(14), 4277–4284. Retrieved from [Link]

-

Li, Y., et al. (2021). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 50(5), 896-899. Retrieved from [Link]

-

TutorChase. How can mass spectrometry determine molecular weight of organic compounds?. Retrieved from [Link]

-

Atonarp. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

-

001Chemical. (n.d.). CAS No. 849832-73-1, this compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

Clark, J. (n.d.). Mass spectra - the molecular ion (M+) peak. Chemguide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10036009, Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

LibreTexts Chemistry. (2015, July 15). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Buy this compound | 763105-70-0 [smolecule.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. 001chemical.com [001chemical.com]

- 7. lookchem.com [lookchem.com]

- 8. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide | C6H9F3N4O | CID 10036009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tutorchase.com [tutorchase.com]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 12. academic.oup.com [academic.oup.com]

- 13. zefsci.com [zefsci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

This guide provides a comprehensive overview and detailed protocols for the synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a key intermediate in the production of various pharmacologically active compounds, notably as a precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Sitagliptin.[1][2][3][4] This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a convergent synthesis strategy. This involves the independent synthesis of two key precursors, 2,2,2-trifluoroacetohydrazide and piperazin-2-one , followed by their condensation to form the target molecule. This approach allows for the purification of each intermediate, ensuring a high-quality final product.

The overall synthetic pathway can be visualized as follows:

Synthesis of Precursor 1: 2,2,2-Trifluoroacetohydrazide

This intermediate is synthesized via the nucleophilic acyl substitution of ethyl trifluoroacetate with hydrazine hydrate. The strong nucleophilicity of the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide and ethanol as a byproduct.

Reaction Scheme

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Ethyl trifluoroacetate | 142.08 | 14.2 | 0.10 |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 5.54 | ~0.11 |

| Ethanol | 46.07 | 25 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (25 mL), ethyl trifluoroacetate (14.2 g, 0.10 mol), and hydrazine hydrate (5.54 g, ~0.11 mol).

-

Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent by distillation under reduced pressure.

-

The resulting residue is dried under vacuum to yield 2,2,2-trifluoroacetohydrazide as a transparent oil, which solidifies upon standing. A typical yield is around 96% (12.3 g).[5]

Rationale for Experimental Choices:

-

Solvent: Ethanol is a suitable solvent as it readily dissolves both reactants and is easy to remove post-reaction.

-

Reflux Conditions: Heating under reflux accelerates the rate of this nucleophilic acyl substitution reaction.

-

Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate helps to ensure the complete consumption of the ethyl trifluoroacetate.

Synthesis of Precursor 2: Piperazin-2-one

Piperazin-2-one is synthesized through a cyclization reaction between ethylenediamine and ethyl chloroacetate. This reaction proceeds via a tandem nucleophilic substitution and intramolecular amidation.

Reaction Scheme

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Ethylenediamine | 60.10 | 36.9 | 0.614 |

| Ethyl chloroacetate | 122.55 | 39.2 | 0.320 |

| 1,4-Dioxane | 88.11 | 1.5 L | - |

Procedure:

-

In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (36.9 g, 0.614 mol) in 1,5-dioxane (1.5 L).

-

Add ethyl chloroacetate (39.2 g, 0.320 mol) to the solution.

-

Heat the mixture under reflux for 8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent.

-

The crude product is purified by column chromatography (eluent: ethyl acetate/petroleum ether = 1:3) to yield piperazin-2-one as an oily substance. A typical yield is around 80% (27.4 g).[6]

Rationale for Experimental Choices:

-

Solvent: 1,4-Dioxane is an effective solvent for this reaction, facilitating the dissolution of the starting materials and providing a suitable boiling point for the reflux conditions.

-

Stoichiometry: An excess of ethylenediamine is used to act as both a nucleophile and a base to neutralize the HCl formed during the reaction.

-

Purification: Column chromatography is necessary to separate the desired product from unreacted starting materials and byproducts.

Final Synthesis of this compound

The final step involves the condensation of 2,2,2-trifluoroacetohydrazide with piperazin-2-one. This reaction forms the hydrazone linkage, yielding the target molecule.

Reaction Scheme

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,2,2-Trifluoroacetohydrazide | 128.07 | 1.0 eq | - |

| Piperazin-2-one | 100.12 | 1.0 eq | - |

| Acetonitrile | 41.05 | - | - |

Procedure:

-

Dissolve 2,2,2-trifluoroacetohydrazide (1.0 eq) in acetonitrile in a reaction vessel equipped with a magnetic stirrer.

-

Add piperazin-2-one (1.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique such as LC-MS or TLC.

-

Upon completion, the reaction mixture may be concentrated under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield this compound.[1]

Rationale for Experimental Choices:

-

Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of condensation reaction.[7]

-

Temperature: The reaction is expected to proceed at room temperature, although gentle heating may be required to drive the reaction to completion.

-

Purification: Purification is crucial to obtain the product with high purity, which is essential for its use in subsequent pharmaceutical synthesis.

Conclusion

The synthesis of this compound is a well-defined process that can be achieved in high yields through a convergent synthetic route. The protocols outlined in this guide are based on established chemical principles and literature precedents, providing a solid foundation for researchers and drug development professionals. Careful execution of these steps and appropriate analytical monitoring are key to obtaining a high-purity product.

References

- Smolecule. (2023, August 15). This compound.

- Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones.

- Guidechem. (n.d.). What is the synthesis method of 2-Piperazinone?.

- Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

- ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.

- Google Patents. (n.d.). WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.

- Thieme Connect. (2023, October 31). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.

- ACS Publications. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry.

- Clearsynth. (n.d.). N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide.

- Frontiers. (2021, October 6). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.

- ResearchGate. (n.d.). Synthesis of Sitagliptin.

- Sigma-Aldrich. (n.d.). This compound | 849832-73-1.

- PubMed Central. (2021, January 25). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation.

- Lab-Chemicals.Com. (n.d.). This compound, 98%.

- 001Chemical. (n.d.). CAS No. 849832-73-1, this compound.

- Anax Laboratories. (n.d.). This compound.

- ChemicalBook. (n.d.). TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5.

Sources

- 1. Buy this compound | 763105-70-0 [smolecule.com]

- 2. clearsynth.com [clearsynth.com]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. Page loading... [wap.guidechem.com]

- 7. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide mechanism of formation

An In-depth Technical Guide to the Formation Mechanism of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Executive Summary

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry, notably as a known inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism. Its structural relationship to active pharmaceutical ingredients, such as being an impurity of Sitagliptin, necessitates a thorough understanding of its formation. This guide provides a detailed examination of the chemical principles and mechanistic pathways governing the synthesis of this molecule. We will deconstruct the reaction into its fundamental steps, applying established principles of hydrazone formation to the specific reactants. This document is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic and practical understanding of this synthesis.

Introduction and Compound Profile

This compound is characterized by a piperazine ring system linked to a trifluoroacetyl hydrazide moiety via a carbon-nitrogen double bond. The trifluoromethyl group is a key feature, often incorporated into pharmaceutical candidates to enhance metabolic stability and binding affinity. The '(Z)' stereoisomer designation refers to the configuration around the C=N double bond, a critical factor that can influence its biological activity and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 849832-73-1 | |

| Molecular Formula | C₆H₉F₃N₄O | |

| Molecular Weight | 210.16 g/mol | |

| IUPAC Name | 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide | |

| Predicted pKa | 6.53 ± 0.20 | |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, sealed in dry, dark place |

Core Reactants: A Tale of Two Moieties

The formation of the target compound is fundamentally a condensation reaction between two key precursors:

-

2,2,2-Trifluoroacetohydrazide (TFAH): This molecule serves as the nucleophile. The terminal nitrogen atom (-NH₂) of the hydrazide is electron-rich and poised to attack an electrophilic carbon. The strong electron-withdrawing nature of the adjacent trifluoroacetyl group (CF₃CO-) decreases the nucleophilicity of the hydrazide nitrogens compared to hydrazine itself, a crucial factor in controlling reactivity.

-

Piperazin-2-imine (or its precursor): The electrophile in this reaction is a cyclic imine. This species is not typically isolated and exists in equilibrium with its more stable tautomer, a dihydropyrazine or tetrahydropyrazine. For instance, 1,2,3,6-tetrahydropyrazine can tautomerize to form the endocyclic imine required for the reaction. This tautomerization is a critical prerequisite for the subsequent condensation.

The General Mechanism of Hydrazone Formation

The reaction belongs to the well-established class of imine-forming condensations, which also includes the formation of oximes and semicarbazones. The general mechanism proceeds in two main stages: nucleophilic addition followed by dehydration.

-

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophilic nitrogen of the hydrazide on the electrophilic carbon of the imine (or carbonyl). This forms a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate, often called a carbinolamine in carbonyl reactions, undergoes elimination of a water molecule to form the stable C=N double bond of the hydrazone.

This process is typically subject to general acid catalysis. A mildly acidic pH (around 4-5) is often optimal because it provides enough protonation to activate the electrophile without fully protonating and deactivating the nucleophile.

Proposed Mechanism of Formation

The synthesis of this compound is proposed to proceed via an acid-catalyzed condensation pathway.

Figure 1: Overall reaction scheme for the formation of the target compound.

The detailed mechanism can be broken down into four key steps:

-

Step 1: Tautomerization and Imine Activation. The reaction commences with the tautomerization of the piperazine precursor (e.g., a dihydropyrazine) to its cyclic imine form. In the presence of an acid catalyst (H-A), the imine nitrogen is protonated. This protonation significantly increases the electrophilicity of the imine carbon (C2), priming it for nucleophilic attack.

-

Step 2: Nucleophilic Attack. The terminal nitrogen of 2,2,2-trifluoroacetohydrazide, acting as the nucleophile, attacks the activated electrophilic imine carbon. This results in the formation of a protonated tetrahedral intermediate.

-

Step 3: Proton Transfer. A series of rapid proton transfers occurs. A base (A⁻, the conjugate base of the acid catalyst, or another molecule of the hydrazide) deprotonates the newly attached hydrazide nitrogen. Concurrently, the endocyclic nitrogen atom is protonated, converting it into a good leaving group (H₂N⁺-).

-

Step 4: Elimination/Dehydration. The lone pair of electrons on the second hydrazide nitrogen pushes down to form the double bond, leading to the elimination of a neutral ammonia-like molecule from the ring (or water if the intermediate is considered a carbinolamine derivative). This final step regenerates the catalyst and forms the stable C=N double bond of the final hydrazone product.

The Emergence of a Key Synthetic Intermediate: A Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

An In-depth Exploration of the Discovery, Synthesis, and Significance of a Pivotal Building Block in Modern Antidiabetic Drug Development

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. This compound has garnered significant attention in the pharmaceutical industry as a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes. Notably, it is a key precursor in the production of sitagliptin. This guide will delve into the scientific underpinnings of its synthesis, characterization, and its own intrinsic biological activity as a DPP-4 inhibitor.

Introduction: The Rise of DPP-4 Inhibitors and the Need for Novel Intermediates